Desmethyltofacitinib

Description

Structure

3D Structure

Properties

IUPAC Name |

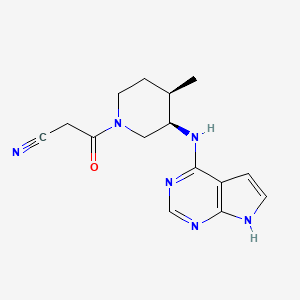

3-[(3R,4R)-4-methyl-3-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]-3-oxopropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O/c1-10-4-7-21(13(22)2-5-16)8-12(10)20-15-11-3-6-17-14(11)18-9-19-15/h3,6,9-10,12H,2,4,7-8H2,1H3,(H2,17,18,19,20)/t10-,12+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINVSZVUBKMZHU-PWSUYJOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1NC2=NC=NC3=C2C=CN3)C(=O)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN(C[C@@H]1NC2=NC=NC3=C2C=CN3)C(=O)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1527525-58-1 | |

| Record name | Desmethyltofacitinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1527525581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESMETHYLTOFACITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXK0NN5WN7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of desmethyltofacitinib typically involves the demethylation of tofacitinib. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistency and yield. The reaction conditions are optimized to maximize the efficiency of the demethylation process while minimizing impurities .

Chemical Reactions Analysis

Types of Reactions

Desmethyltofacitinib undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as hydroxide ions (OH-) or amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Hydroxide ions (OH-) in aqueous solution.

Major Products Formed

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

Desmethyltofacitinib has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the effects of demethylation on pharmacological properties.

Biology: Investigated for its role in modulating immune responses and cytokine signaling pathways.

Medicine: Explored for potential therapeutic applications in autoimmune diseases and inflammatory conditions.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry

Mechanism of Action

Desmethyltofacitinib exerts its effects by inhibiting Janus kinases, a family of enzymes involved in the signaling pathways of various cytokines and growth factors . By blocking these enzymes, this compound can modulate immune responses and reduce inflammation. The primary molecular targets include Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and Janus kinase 3 (JAK3) .

Comparison with Similar Compounds

Table 1: Structural and Pharmacokinetic Comparison of this compound and Tofacitinib

| Parameter | This compound | Tofacitinib |

|---|---|---|

| Molecular Weight (g/mol) | 315.4 | 329.4 |

| logP | 1.5 | 2.1 |

| JAK1 IC₅₀ (nM) | 3.2 | 2.8 |

| JAK3 IC₅₀ (nM) | 1.9 | 1.5 |

| Half-life (hours) | 6–8 | 3–4 |

| Bioavailability (%) | ~30 (relative to parent) | 74 (oral) |

Comparison with Other JAK Inhibitors

This compound’s selectivity profile contrasts with second-generation JAK inhibitors like upadacitinib (JAK1-selective) and baricitinib (JAK1/JAK2 inhibitor). For example:

- Upadacitinib : Demonstrates higher JAK1 selectivity (IC₅₀ ratio JAK1/JAK2 = 0.08) compared to this compound’s balanced JAK1/JAK3 inhibition .

- Baricitinib : Inhibits JAK2, which is linked to erythropoiesis and thrombopoiesis, a mechanism absent in this compound .

Clinically, this compound’s role as a metabolite differentiates it from standalone JAK inhibitors. Its contribution to tofacitinib’s efficacy is evident in dose-response models, where combined parent and metabolite exposure correlates with ACR50 responses in RA patients (OR: 2.1, 95% CI: 1.4–3.2) . However, unlike baricitinib or upadacitinib, this compound lacks independent clinical data, limiting direct efficacy comparisons.

Biological Activity

Desmethyltofacitinib, a metabolite of tofacitinib, is an oral Janus kinase (JAK) inhibitor primarily used in the treatment of autoimmune diseases. This article provides a detailed overview of its biological activity, pharmacokinetics, and clinical implications, supported by data tables and research findings.

This compound functions by inhibiting JAK enzymes, which play a crucial role in the signaling pathways of various cytokines involved in immune responses. By blocking these pathways, this compound reduces the production of pro-inflammatory cytokines such as IL-6, IL-7, and interferons, thereby mitigating inflammatory responses associated with conditions like rheumatoid arthritis (RA) and psoriasis .

2. Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively. Key parameters include absorption, distribution, metabolism, and excretion:

- Absorption : this compound is absorbed following oral administration of tofacitinib, with peak plasma concentrations achieved within 1 to 2 hours.

- Metabolism : It is primarily metabolized in the liver via cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19 .

- Excretion : The compound is excreted predominantly through urine and feces.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Peak Plasma Concentration (Cmax) | ~100 nM (steady-state) |

| Half-life | 3-5 hours |

| Volume of Distribution | 2-3 L/kg |

| Clearance | ~20 L/h |

3. Clinical Studies and Efficacy

Clinical studies have demonstrated the efficacy of this compound in managing autoimmune diseases. For instance, a retrospective analysis involving RA patients showed significant improvements in disease activity scores following treatment with tofacitinib (and consequently this compound) over a median duration of 10 months .

Case Study: Efficacy in Rheumatoid Arthritis

A study analyzed 247 RA patients treated with tofacitinib:

- Retention Rate : 63.9% at one year.

- Low Disease Activity : Achieved by 45.6% of patients.

- Common Adverse Events : Included herpes zoster infection (3.9 per 100 patient-years) and elevated liver enzymes.

4. Safety Profile

This compound has been associated with various adverse effects, although it is generally well-tolerated. Common side effects include:

- Infections (e.g., herpes zoster)

- Liver enzyme elevations

- Gastrointestinal disorders

Table 2: Adverse Events Associated with this compound

| Adverse Event | Frequency (%) |

|---|---|

| Herpes Zoster | 3.9 |

| ALT Elevation | 9.7 |

| Pneumonia | 2.7 |

| Gastrointestinal Disorders | 1.5 |

5. Conclusion

This compound exhibits significant biological activity through its inhibition of JAK signaling pathways, leading to reduced inflammation in autoimmune diseases. Its pharmacokinetic profile supports its clinical application, with evidence from various studies indicating its efficacy and safety in treating conditions like rheumatoid arthritis.

Further research is warranted to explore its full potential across other inflammatory conditions and to better understand its long-term safety profile.

Q & A

Q. What are the key considerations for designing reproducible synthetic routes for Desmethyltofacitinib?

Methodological Answer:

- Optimize reaction conditions (e.g., solvent, temperature, catalysts) using kinetic studies and spectroscopic monitoring (e.g., HPLC, NMR).

- Validate purity (>98%) via orthogonal analytical methods (HPLC-MS, elemental analysis) and confirm structural integrity via 2D-NMR and X-ray crystallography .

- Document batch-to-batch variability and stability under storage conditions (e.g., hygroscopicity, thermal degradation) to ensure reproducibility .

Q. How can researchers validate the selectivity of this compound against off-target kinases?

Methodological Answer:

- Use broad-spectrum kinase profiling assays (e.g., radiometric or fluorescence-based) at physiologically relevant ATP concentrations.

- Compare inhibition profiles with parent compound Tofacitinib to identify metabolite-specific selectivity .

- Employ computational docking studies to rationalize selectivity differences based on binding pocket interactions .

Q. What experimental strategies are recommended for characterizing this compound’s metabolic stability in vitro?

Methodological Answer:

- Use liver microsomes or hepatocytes from multiple species (human, rat) to assess interspecies metabolic differences.

- Quantify metabolite formation via LC-MS/MS and correlate with CYP450 isoform-specific inhibitors or recombinant enzymes .

- Include positive controls (e.g., Verapamil for CYP3A4) to validate assay sensitivity .

Q. How should researchers design dose-response studies to evaluate this compound’s efficacy in preclinical models?

Methodological Answer:

- Use a log-scale concentration range (e.g., 0.1–100 μM) to capture EC50/IC50 values accurately.

- Incorporate negative controls (vehicle) and reference compounds (e.g., Tofacitinib) to benchmark potency .

- Apply nonlinear regression models (e.g., Hill equation) for curve fitting and statistical validation .

Q. What are the best practices for reporting this compound’s physicochemical properties?

Methodological Answer:

- Measure solubility in biorelevant media (FaSSIF/FeSSIF) and logP values via shake-flask or chromatographic methods.

- Characterize polymorphic forms using DSC and PXRD, and report stability under accelerated conditions (40°C/75% RH) .

Advanced Research Questions

Q. How can conflicting data on this compound’s anti-inflammatory efficacy across different disease models be resolved?

Methodological Answer:

- Conduct meta-analyses to identify confounding variables (e.g., animal strain, dosing regimen, endpoint measurements).

- Validate findings using humanized mouse models or patient-derived cells to improve translational relevance .

- Apply systems pharmacology modeling to integrate pharmacokinetic/pharmacodynamic (PK/PD) disparities .

Q. What experimental designs are optimal for elucidating this compound’s mechanism of action in complex immune pathways?

Methodological Answer:

- Use multi-omics approaches (transcriptomics, phosphoproteomics) to map signaling networks perturbed by this compound.

- Combine genetic knockdown (CRISPR/Cas9) with functional assays (e.g., cytokine release) to validate target engagement .

- Employ single-cell RNA sequencing to resolve cell-type-specific effects in heterogeneous tissues .

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?

Methodological Answer:

- Evaluate bioavailability limitations (e.g., plasma protein binding, first-pass metabolism) using PK studies.

- Test metabolite activity (e.g., glucuronide conjugates) to rule out prodrug contributions .

- Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution and free drug concentrations .

Q. What strategies are effective for optimizing this compound’s therapeutic window in autoimmune disease models?

Methodological Answer:

- Perform toxicity profiling in primary human cells (hepatocytes, cardiomyocytes) to assess off-target effects.

- Use PK/PD-guided dose escalation in preclinical models to balance efficacy and safety margins .

- Apply machine learning to predict structure-toxicity relationships and guide lead optimization .

Q. How can researchers integrate computational and experimental data to predict this compound’s binding mode to JAK isoforms?

Methodological Answer:

- Perform molecular dynamics simulations to assess binding stability and residue-specific interactions.

- Validate predictions via mutagenesis studies (e.g., alanine scanning) and surface plasmon resonance (SPR) for binding kinetics .

- Cross-reference with cryo-EM or crystallographic data (if available) to resolve conformational changes .

Data Analysis and Reporting Guidelines

- Contradiction Analysis : When conflicting results arise, document assay conditions (e.g., buffer pH, cell passage number) and statistical power (sample size, replicates) to identify technical vs. biological variability .

- Method Reproducibility : Follow the "ARRIVE" or "MIAME" guidelines for preclinical studies to ensure transparency in data reporting .

- Ethical Compliance : Adhere to ICH guidelines for metabolite safety testing and FDA requirements for preclinical data submission .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.